

An In-Depth Technical Guide to the Chemical Properties of Fak-IN-17

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Compound of Interest

Compound Name: *Fak-IN-17*
Cat. No.: *B12387589*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and pharmacological properties of **Fak-IN-17**, a potent inhibitor of Focal Adhesion Kinase (FAK). The information presented herein is intended to support further research and development of this compound as a potential therapeutic agent.

Chemical Identity and Physicochemical Properties

Fak-IN-17, also referred to as compound A12 in the primary literature, is a diaminopyrimidine derivative. Its fundamental chemical identifiers are summarized in the table below.^[1] While specific experimental data on solubility is not readily available, diaminopyrimidine derivatives are generally known to be lipid-soluble.^[2]

Property	Value	Reference
IUPAC Name	Not formally assigned	
Molecular Formula	C ₂₄ H ₂₇ CIN ₅ O ₃ P	[1]
Molecular Weight	499.93 g/mol	[1]
SMILES	<chem>C1C=CN=C(NC2=CC=C(C(NC3CCOCC3)=O)C=C2)N=C1N</chem> <chem>C4=CC=CC=C4P(C)(C)=O</chem>	[1]
CAS Number	Not available	

Biological Activity and Potency

Fak-IN-17 is a potent inhibitor of Focal Adhesion Kinase (FAK), a non-receptor tyrosine kinase implicated in cancer cell proliferation, survival, and migration. Its inhibitory activity has been quantified against various cancer cell lines, demonstrating its potential as an anti-cancer agent.

Assay	Cell Line	IC ₅₀ (nM)	Reference
FAK Enzymatic Assay	-	Not explicitly stated for A12, but derivatives in the same series show nanomolar potency.	[1]
Cell Viability Assay	A549 (Human Lung Carcinoma)	130	[1]
Cell Viability Assay	MDA-MB-231 (Human Breast Adenocarcinoma)	94	[1]

Kinase Selectivity and Pharmacological Profile

Preliminary evaluations have characterized **Fak-IN-17** as a multi-kinase inhibitor.[1] This suggests that while it potently inhibits FAK, it may also exert effects on other kinases, a factor

to consider in its therapeutic application and potential off-target effects.

In Vitro Metabolic Stability

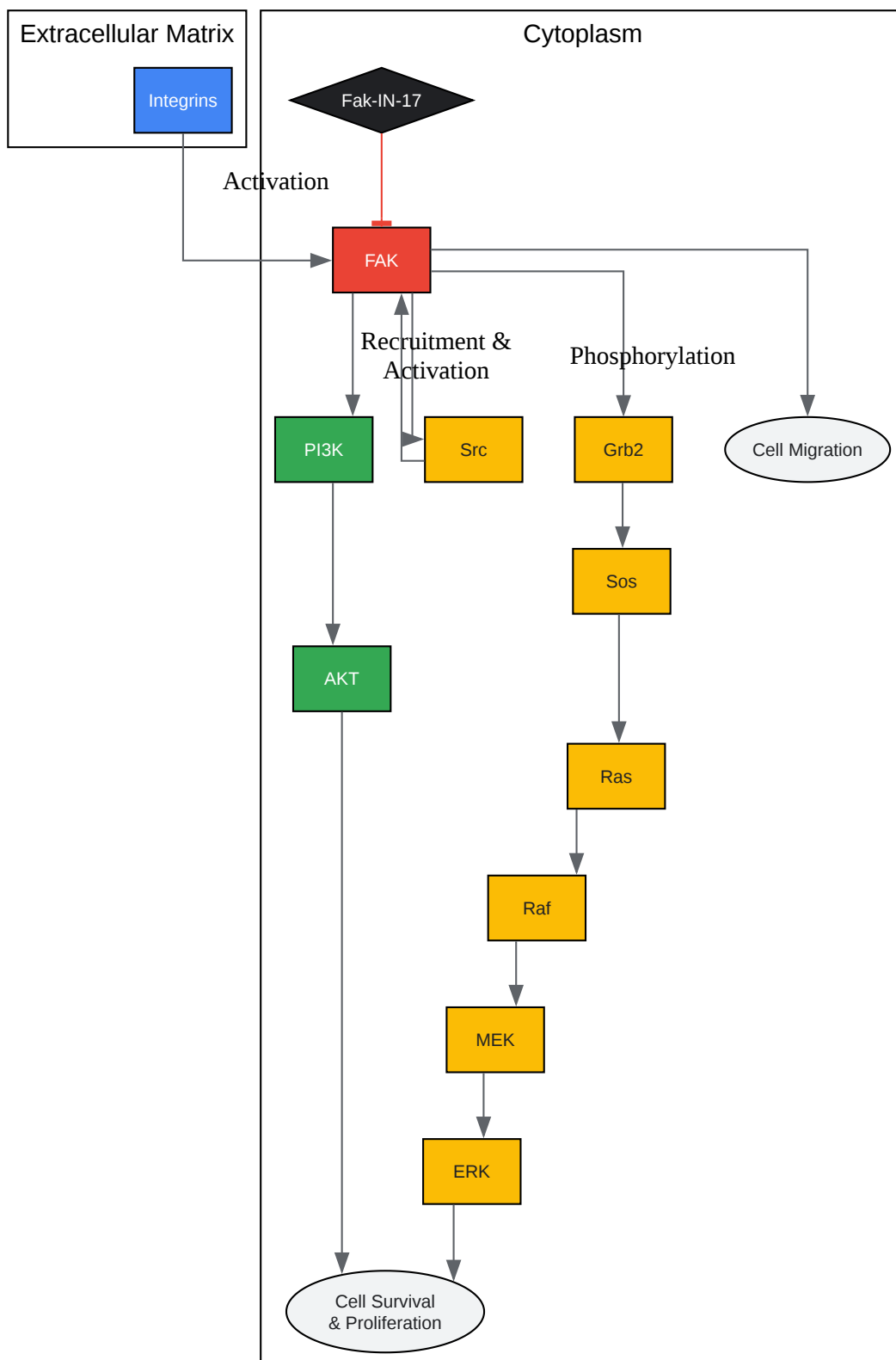
Fak-IN-17 has demonstrated favorable metabolic stability in in vitro assays.^[1] This is a crucial characteristic for a drug candidate, as it indicates a potentially longer half-life and sustained therapeutic effect in vivo.

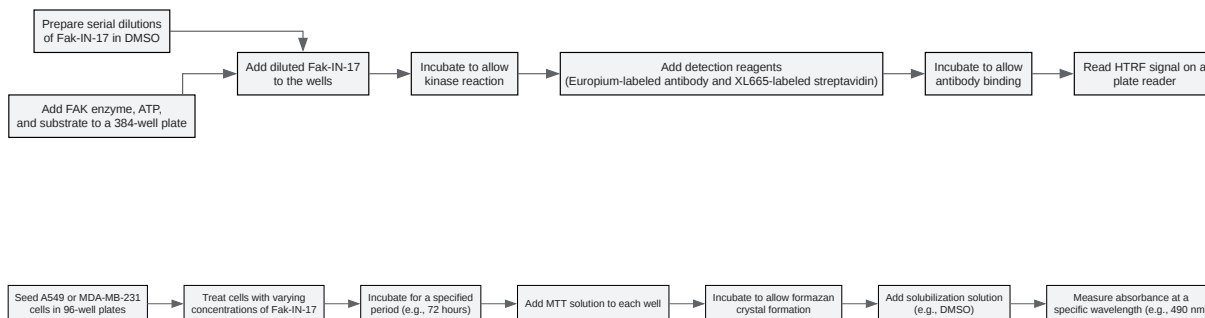
Cytochrome P450 (CYP) Inhibition

The compound has been shown to have weak inhibitory activity on cytochrome P450 isoforms.^[1] This is a desirable feature, as it suggests a lower likelihood of drug-drug interactions when co-administered with other therapeutic agents that are metabolized by the CYP enzyme system.

Mechanism of Action and Signaling Pathway

Fak-IN-17 exerts its biological effects by inhibiting the FAK signaling pathway. FAK is a central node in integrin and growth factor receptor signaling, playing a critical role in cell adhesion, proliferation, and survival.





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References

- 1. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 2. Lipid-soluble diaminopyrimidine inhibitors of dihydrofolate reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
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